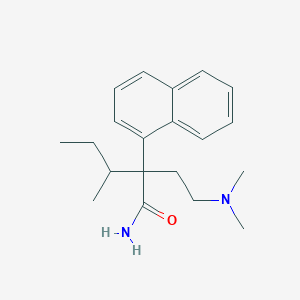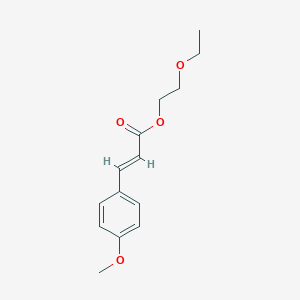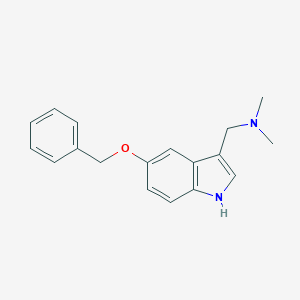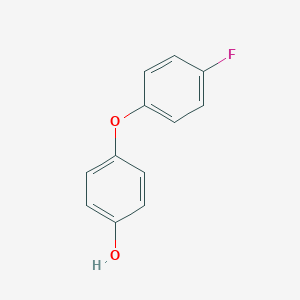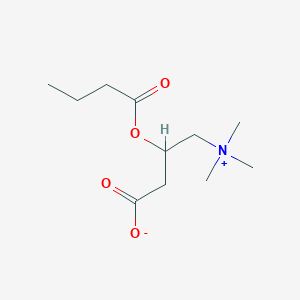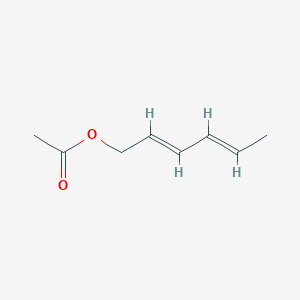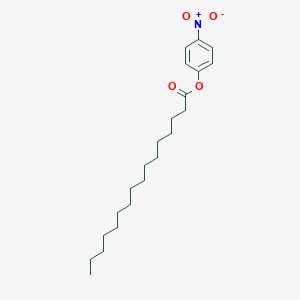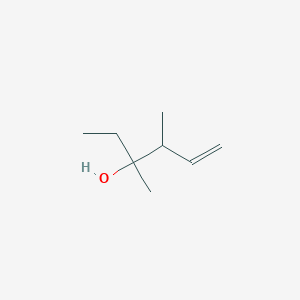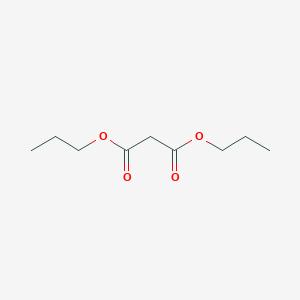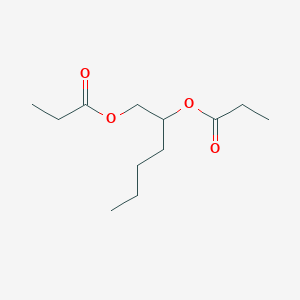
2-Propanoyloxyhexyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanoyloxyhexyl propanoate, also known as IPP, is a chemical compound that has been extensively studied in scientific research. It is a synthetic derivative of the natural compound capsaicin, which is found in chili peppers. IPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 2-Propanoyloxyhexyl propanoate involves its interaction with a specific type of ion channel known as transient receptor potential vanilloid 1 (TRPV1). This channel is involved in the perception of pain and temperature in the body, and 2-Propanoyloxyhexyl propanoate has been shown to modulate its activity in a dose-dependent manner. Additionally, 2-Propanoyloxyhexyl propanoate has been shown to interact with other receptors and channels in the body, including the cannabinoid receptor CB1 and the GABA receptor.
Efectos Bioquímicos Y Fisiológicos
2-Propanoyloxyhexyl propanoate has been shown to have a variety of biochemical and physiological effects in the body. These include the modulation of pain and inflammation, the regulation of cell growth and differentiation, and the modulation of neurotransmitter release. Additionally, 2-Propanoyloxyhexyl propanoate has been shown to have antioxidant and anti-cancer properties, making it a potentially valuable therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Propanoyloxyhexyl propanoate in lab experiments is its ability to selectively modulate the activity of TRPV1, allowing researchers to study the role of this channel in various physiological processes. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using 2-Propanoyloxyhexyl propanoate is its potential for off-target effects, as it has been shown to interact with other receptors and channels in the body. Careful experimental design and analysis are necessary to ensure the specificity of its effects.
Direcciones Futuras
There are many potential future directions for research involving 2-Propanoyloxyhexyl propanoate. One area of interest is its potential as a therapeutic agent for pain and inflammation, as well as its anti-cancer properties. Additionally, further research is needed to better understand its interactions with other receptors and channels in the body, and to develop more selective and specific compounds based on its structure and mechanism of action. Overall, 2-Propanoyloxyhexyl propanoate represents a valuable tool for scientific research and has the potential to lead to important discoveries in a range of fields.
Métodos De Síntesis
2-Propanoyloxyhexyl propanoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and research goals, but typically involves the use of organic solvents and catalysts to facilitate the reaction. Careful purification and analysis of the final product are necessary to ensure its purity and consistency for use in research.
Aplicaciones Científicas De Investigación
2-Propanoyloxyhexyl propanoate has been used in a variety of scientific research applications, including studies of pain and inflammation, cancer, and neurological disorders. Its ability to modulate the activity of certain ion channels and receptors in the body has led to its use as a research tool to better understand the underlying mechanisms of these conditions.
Propiedades
Número CAS |
1560-65-2 |
|---|---|
Nombre del producto |
2-Propanoyloxyhexyl propanoate |
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
2-propanoyloxyhexyl propanoate |
InChI |
InChI=1S/C12H22O4/c1-4-7-8-10(16-12(14)6-3)9-15-11(13)5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
PMTGPGHLCICNLJ-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)CC)OC(=O)CC |
SMILES canónico |
CCCCC(COC(=O)CC)OC(=O)CC |
Otros números CAS |
1560-65-2 |
Sinónimos |
2-propanoyloxyhexyl propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



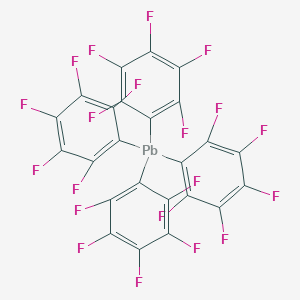
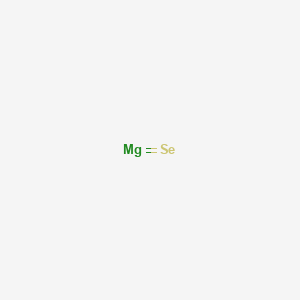
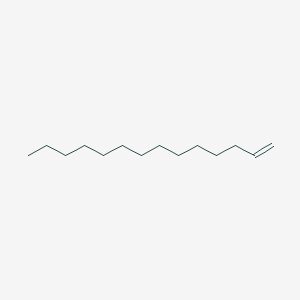
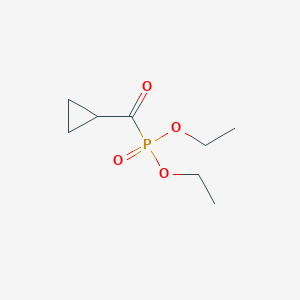
![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)
